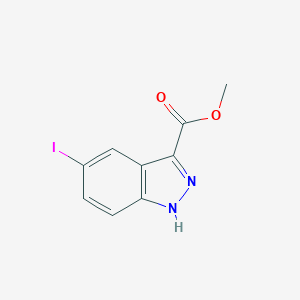

5-碘-1H-吲唑-3-羧酸甲酯

货号 B092853

CAS 编号:

1079-47-6

分子量: 302.07 g/mol

InChI 键: NTDHIBWHDCGFSK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“Methyl 5-iodo-1H-indazole-3-carboxylate” is a chemical compound. It has potential applications in the preparation of indazole-pyridine based protein kinase/Akt inhibitors .

Molecular Structure Analysis

The molecular structure of “Methyl 5-iodo-1H-indazole-3-carboxylate” is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 5-iodo-1H-indazole-3-carboxylate” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

“Methyl 5-iodo-1H-indazole-3-carboxylate” is a solid at room temperature . Its molecular weight is 302.07 .科学研究应用

- Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

- Several recently marketed drugs contain an indazole structural motif .

- The synthesis of indazoles has been a topic of interest in recent years .

- Strategies for the synthesis of indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

- Indazole derivatives have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

- Both natural and synthetic indoles show various biologically vital properties .

- Compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors .

- Indazole compounds have been used as serotonin receptor antagonists and acetylcholinesterase inhibitors .

Medicinal Chemistry

Synthetic Chemistry

Pharmacology

HIV Research

Neuroscience

Diabetes Research

- Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

- There have been developments in synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .

- Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure and also in the treatment of severe agitation in patients that have mental disorders .

- Ajmalicine, an indole alkaloid which is present in various plants, is an anti-hypertensive drug that is utilized for the treatment of high blood pressure .

- Vinblastine is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .

Respiratory Disease Treatment

Catalyst and Solvent-free Conditions

High Blood Pressure and Mental Disorders Treatment

Anti-hypertensive Drug

Cancer Treatment

Cell Growth Inhibition

- The recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

- The latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years include transition metal catalyzed reactions .

- The pharmaceutical value of 1H-indazoles mainly lies in their antitumor activities . Some 1H-indazole-3-amine derivatives showed superior antitumor activity against Hep-G2 cells, similar or superior to 5-Fu .

Regiocontrolled Synthesis of Substituted Imidazoles

Transition Metal Catalyzed Reactions

Antitumor Activities

Antiplatelet, Antiproliferative, Anti-tubercular, Antimalarial, Antimicrobial, Antiviral, and Anti-inflammatory Activities

安全和危害

未来方向

属性

IUPAC Name |

methyl 5-iodo-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDHIBWHDCGFSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506974 | |

| Record name | Methyl 5-iodo-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-iodo-1H-indazole-3-carboxylate | |

CAS RN |

1079-47-6 | |

| Record name | 1H-Indazole-3-carboxylic acid, 5-iodo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-iodo-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

A solution of Example 271A (300 mg; 1.7 mmol), bis(trifluoroacetoxy)iodobenzene (800 mg; 1.9 mmol), and iodine (253 mg; 1.0 mmol) in CH2Cl2 (10 mL) was stirred overnight at r.t., and treated with sodium bisulfite (aq). The precipitate was collected, rinsed with water and hexane, and dried under vacuum to provide the desired product (180 mg; 36%).

Name

bis(trifluoroacetoxy)iodobenzene

Quantity

800 mg

Type

reactant

Reaction Step One

Name

Yield

36%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。